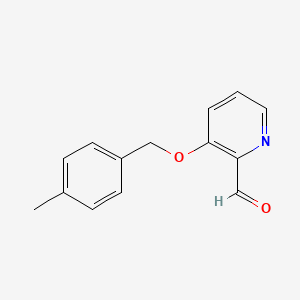

3-((4-Methylbenzyl)oxy)picolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-methylphenyl)methoxy]pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11-4-6-12(7-5-11)10-17-14-3-2-8-15-13(14)9-16/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVMMYSSAAWTBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(N=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Methylbenzyl Oxy Picolinaldehyde

Convergent and Divergent Synthesis Pathways

The synthesis of 3-((4-Methylbenzyl)oxy)picolinaldehyde can be approached through both convergent and divergent strategies. A convergent approach involves the synthesis of key fragments of the target molecule separately, followed by their assembly in the final steps. This is often the most efficient route for this particular molecule.

A divergent strategy, on the other hand, would commence with a common intermediate that is progressively elaborated to introduce the desired functional groups. For instance, one could start with a substituted pyridine (B92270) and introduce the aldehyde and the 4-methylbenzyloxy groups in a stepwise fashion. While this can be effective for creating a library of related compounds, it may be less efficient for the synthesis of a single target molecule like 3-((4-Methylbenzyl)oxy)picolinaldehyde.

The Williamson ether synthesis stands out as the most direct and logical convergent pathway. masterorganicchemistry.com It is a robust and well-documented reaction with a broad scope, suitable for both laboratory and industrial-scale preparations of ethers. wikipedia.org

Precursor Design and Derivatization Strategies

The success of the proposed convergent synthesis hinges on the availability and reactivity of the key precursors: 3-hydroxypicolinaldehyde and a suitable 4-methylbenzyl derivative.

4-Methylbenzyl Halide: This precursor is readily accessible. It can be prepared from p-xylene (B151628) through radical halogenation of one of the methyl groups. Alternatively, 4-methylbenzyl alcohol can be converted to the corresponding halide using standard halogenating agents. The choice of the halide (chloride, bromide, or iodide) can influence the reaction rate, with iodides generally being the most reactive in S_N2 reactions. wikipedia.org

Derivatization of these precursors can be employed to optimize the synthesis. For instance, the leaving group on the benzyl (B1604629) fragment can be modified. Instead of a halide, a sulfonate ester, such as a tosylate or mesylate, can be used, as they are also excellent leaving groups in S_N2 reactions. masterorganicchemistry.com

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the Williamson ether synthesis for preparing 3-((4-Methylbenzyl)oxy)picolinaldehyde is dependent on several factors that can be optimized. byjus.com

Base and Solvent: The choice of base is crucial for the deprotonation of the 3-hydroxypicolinaldehyde to form the corresponding alkoxide. youtube.com Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete and irreversible deprotonation. masterorganicchemistry.com The choice of solvent is also critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are typically employed as they can solvate the cation of the base while not interfering with the nucleophilicity of the alkoxide. byjus.com

Temperature and Reaction Time: The reaction temperature can significantly impact the rate of the S_N2 reaction. Generally, heating the reaction mixture can increase the rate, but excessively high temperatures may lead to side reactions. Typical temperatures for Williamson ether synthesis range from 50-100 °C. byjus.com The reaction time is monitored to ensure completion, which can range from a few hours to overnight. byjus.com

Process Efficiency: To enhance process efficiency, factors such as catalyst selection (if applicable, for example, in phase-transfer catalysis), stoichiometry of reactants, and purification methods are considered. A slight excess of the alkylating agent (4-methylbenzyl halide) may be used to drive the reaction to completion. Purification is typically achieved through column chromatography to isolate the desired product from any unreacted starting materials or byproducts.

Illustrative Reaction Optimization Data

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 65 |

| 2 | NaH | DMF | 25 | 24 | 78 |

| 3 | NaH | DMF | 60 | 6 | 92 |

| 4 | Cs₂CO₃ | Acetonitrile | 80 | 8 | 85 |

This table presents hypothetical data for illustrative purposes based on typical optimization studies for Williamson ether synthesis.

Mechanistic Investigations of Key Synthetic Transformations

The primary synthetic transformation in the proposed convergent synthesis of 3-((4-Methylbenzyl)oxy)picolinaldehyde is the Williamson ether synthesis, which proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com

The mechanism involves two key steps:

Deprotonation: The 3-hydroxypicolinaldehyde is treated with a strong base, such as sodium hydride, to deprotonate the hydroxyl group. This generates a highly nucleophilic pyridin-3-olate anion.

Nucleophilic Attack: The resulting alkoxide then acts as a nucleophile and attacks the electrophilic benzylic carbon of the 4-methylbenzyl halide. This attack occurs from the backside relative to the leaving group (the halide). libretexts.org The reaction proceeds in a single, concerted step where the new carbon-oxygen bond is formed simultaneously as the carbon-halogen bond is broken. byjus.com

The S_N2 nature of this reaction dictates certain structural requirements for the precursors. The alkyl halide should ideally be primary or methyl to minimize steric hindrance, which could otherwise favor a competing elimination (E2) reaction. masterorganicchemistry.com In this case, 4-methylbenzyl halide is a primary halide, making it an excellent substrate for this reaction. The stereochemistry at the electrophilic carbon, if it were a chiral center, would be inverted during the reaction. libretexts.org

Understanding this mechanism is crucial for troubleshooting and optimizing the synthesis. For example, if low yields are obtained, it could be due to incomplete deprotonation, steric hindrance, or competing side reactions.

Chemical Reactivity and Transformation Pathways of 3 4 Methylbenzyl Oxy Picolinaldehyde

Aldehyde Group Reactivity: Nucleophilic Additions and Condensations

The aldehyde functional group is a prominent site for chemical transformations, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity facilitates a wide range of nucleophilic addition and condensation reactions.

Nucleophilic Addition: The carbonyl carbon of 3-((4-Methylbenzyl)oxy)picolinaldehyde is susceptible to attack by a variety of nucleophiles. libretexts.orgmasterorganicchemistry.com This reaction typically involves the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. youtube.com The stereochemical outcome of such additions can lead to the formation of a new chiral center, potentially resulting in a racemic mixture of enantiomers if the incoming nucleophile is not chiral. libretexts.org

Common nucleophilic addition reactions include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add alkyl, aryl, or vinyl groups to the aldehyde, forming secondary alcohols upon workup.

Cyanide Addition: The addition of a cyanide ion (typically from NaCN or KCN) forms a cyanohydrin, a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.

Hydride Reduction: This is discussed in section 3.4.

Condensation Reactions: The aldehyde readily undergoes condensation reactions, most notably with primary amines to form Schiff bases (imines). wikipedia.org This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. mdpi.com These iminopyridine products are important as bidentate ligands in coordination chemistry. wikipedia.org

Table 1: Examples of Aldehyde Group Transformations

| Reactant/Reagent | Product Type | General Structure of Product |

|---|---|---|

| R-MgX, then H₃O⁺ | Secondary Alcohol | |

| NaCN, H⁺ | Cyanohydrin | |

| R-NH₂ | Schiff Base (Imine) |

Reactivity of the Pyridine (B92270) Ring System and Substituents

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This influences its reactivity significantly compared to benzene. wikipedia.org

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org Strong nucleophiles like organolithium reagents or sodium amide can displace a hydride ion or a suitable leaving group.

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It readily reacts with Lewis acids and alkylating agents (e.g., methyl iodide) to form pyridinium (B92312) salts. wikipedia.org Oxidation of the nitrogen atom with peracids (e.g., m-CPBA) yields the corresponding pyridine N-oxide, a transformation characteristic of tertiary amines. wikipedia.org This N-oxide derivative can exhibit different reactivity patterns compared to the parent pyridine.

Benzyl (B1604629) Ether Cleavage and Rearrangement Studies

The 4-methylbenzyl ether serves as a protecting group for the hydroxyl function on the pyridine ring. Its removal, or cleavage, is a key transformation for unmasking the 3-hydroxypicolinaldehyde core.

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether cleavage. youtube.com The reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). This process cleaves the C-O bond of the ether, releasing the free hydroxyl group and generating toluene (B28343) as a byproduct. youtube.com A significant consideration for 3-((4-Methylbenzyl)oxy)picolinaldehyde is that these conditions will also reduce the aldehyde group to a primary alcohol.

Acidic Cleavage: Strong acids like HBr or BCl₃ can cleave benzyl ethers. However, these harsh conditions may not be suitable for substrates containing acid-sensitive functional groups. organic-chemistry.org

Oxidative Cleavage: While simple benzyl ethers are relatively resistant, substituted benzyl ethers can be cleaved oxidatively. For example, p-methoxybenzyl (PMB) ethers are readily cleaved by reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov The 4-methylbenzyl group is less susceptible to this pathway than a PMB group, but oxidative cleavage could be a potential side reaction under certain conditions.

Table 2: Common Benzyl Ether Cleavage Methods

| Reagent/Condition | Product | Side Product | Notes |

|---|---|---|---|

| H₂, Pd/C | 3-hydroxy-2-(hydroxymethyl)pyridine | 4-Methyltoluene | Aldehyde is also reduced. youtube.com |

| BCl₃, -78 °C to RT | 3-hydroxypicolinaldehyde | Polymeric byproducts | Chemoselective; often does not affect the aldehyde. |

Oxidative and Reductive Transformations

Beyond the reactions at individual functional groups, transformations involving changes in oxidation state are fundamental.

Oxidation:

Aldehyde to Carboxylic Acid: The picolinaldehyde moiety can be readily oxidized to the corresponding picolinic acid. A variety of oxidizing agents can achieve this, including chromium(VI) reagents like pyridinium fluorochromate (PFC) or Jones reagent (CrO₃/H₂SO₄), as well as milder reagents like silver oxide (Ag₂O). arabjchem.org

N-Oxidation: As mentioned in section 3.2, the pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA. wikipedia.org

Reduction:

Aldehyde to Alcohol: The aldehyde group is easily reduced to a primary alcohol. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder reagent that will selectively reduce the aldehyde without affecting the pyridine ring or the benzyl ether.

Catalytic Hydrogenation: As noted previously, catalytic hydrogenation (H₂/Pd/C) will simultaneously reduce the aldehyde and cleave the benzyl ether, yielding 3-hydroxy-2-(hydroxymethyl)pyridine.

Functional Group Interconversions on the Picolinaldehyde Scaffold

The versatile functional groups of 3-((4-Methylbenzyl)oxy)picolinaldehyde allow for numerous interconversions, making it a valuable scaffold in synthetic chemistry.

From the Aldehyde: The aldehyde can be converted into an oxime upon reaction with hydroxylamine. Dehydration of the oxime can then yield a nitrile (cyanopyridine derivative). vanderbilt.edu Reductive amination, a one-pot reaction involving an amine and a reducing agent (e.g., NaBH₃CN), can convert the aldehyde directly into a secondary or tertiary amine.

From the Reduced Alcohol: The primary alcohol, obtained from the reduction of the aldehyde, can undergo further transformations. It can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently be displaced by various nucleophiles. Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding halide (chloromethyl or bromomethyl pyridine derivative). vanderbilt.edu

These interconversions highlight the synthetic utility of the title compound as a building block for more complex, highly substituted pyridine derivatives.

Coordination Chemistry and Metal Complexation Studies of 3 4 Methylbenzyl Oxy Picolinaldehyde

Ligand Design Principles and Chelation Properties of Picolinaldehyde Derivatives

Picolinaldehyde derivatives are a class of ligands that feature a pyridine (B92270) ring functionalized with an aldehyde group. The design of these ligands is predicated on the principle of chelation, where the ligand can bind to a central metal ion through two or more donor atoms. In the case of picolinaldehyde, the primary donor atoms are the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. This N,O-bidentate coordination mode results in the formation of a stable five-membered chelate ring with the metal ion.

The chelation properties of picolinaldehyde derivatives can be fine-tuned by introducing various substituents onto the pyridine ring. These substituents can exert electronic and steric effects, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes. For instance, electron-donating groups can enhance the basicity of the pyridine nitrogen, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can modulate the redox properties of the metal center.

In the specific case of 3-((4-Methylbenzyl)oxy)picolinaldehyde, the introduction of a benzyloxy group at the 3-position of the pyridine ring is a key design feature. This bulky substituent can be expected to have a significant steric influence on the coordination sphere of the metal complex. This steric hindrance can affect the number of ligands that can coordinate to the metal center and can also influence the geometry of the complex, potentially leading to distorted coordination environments. The etheric oxygen in the benzyloxy group is generally not considered a strong donor atom for transition metals, especially in the presence of the more favorable pyridine nitrogen and aldehyde oxygen. Therefore, 3-((4-Methylbenzyl)oxy)picolinaldehyde is expected to primarily act as a bidentate N,O-chelating ligand.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 3-((4-Methylbenzyl)oxy)picolinaldehyde can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, can influence the final product. For example, reacting the ligand with metal chlorides, nitrates, or acetates in solvents like ethanol, methanol, or acetonitrile (B52724) is a common synthetic strategy.

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the C=O stretching frequency of the aldehyde group to a lower wavenumber upon complexation is indicative of the oxygen atom's involvement in bonding. Similarly, changes in the vibrational modes of the pyridine ring can confirm the coordination of the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding mode.

UV-Visible (UV-Vis) Spectroscopy: This method is used to study the electronic properties of the complexes. The appearance of new absorption bands in the visible region, corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) bands, can provide insights into the geometry and electronic structure of the metal center. stjohns.edu

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and confirm its composition.

Below is a hypothetical data table summarizing the expected characterization data for some transition metal complexes of 3-((4-Methylbenzyl)oxy)picolinaldehyde.

| Complex | Formula | Color | IR (C=O) (cm⁻¹) | UV-Vis λmax (nm) | Magnetic Moment (μB) |

|---|---|---|---|---|---|

| Cu(L)₂₂ | C₃₈H₃₄N₄O₈Cu | Blue | 1650 | 620 | 1.75 |

| Ni(L)₂₂ | C₃₈H₃₄Cl₂N₂O₄Ni | Green | 1655 | 410, 680 | 3.10 |

| Co(L)₂₂ | C₄₂H₄₀CoN₂O₈ | Pink | 1648 | 510 | 4.90 |

| Zn(L)₂₂ | C₃₈H₃₄Cl₂N₂O₄Zn | Colorless | 1660 | - | Diamagnetic |

L represents the deprotonated form of the ligand 3-((4-Methylbenzyl)oxy)picolinaldehyde.

Reactivity and Catalytic Applications of Derived Metal Complexes

Metal complexes derived from picolinaldehyde and its analogues have shown promise in various catalytic applications. The reactivity of these complexes is intrinsically linked to the nature of the metal center and the ligand framework. The complexes of 3-((4-Methylbenzyl)oxy)picolinaldehyde could potentially be active in several catalytic transformations.

Cross-Coupling Reactions: Nickel and palladium complexes are well-known catalysts for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The steric bulk of the 3-((4-Methylbenzyl)oxy)picolinaldehyde ligand could promote the formation of coordinatively unsaturated species, which are often key intermediates in catalytic cycles.

Oxidation Catalysis: Manganese, iron, and cobalt complexes are often employed as catalysts for oxidation reactions. The N,O-chelation of the ligand can stabilize high-valent metal-oxo species, which are potent oxidizing agents for the conversion of hydrocarbons and other substrates.

Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes with picolinaldehyde-type ligands have been investigated for hydrogenation and transfer hydrogenation reactions. These processes are fundamental in organic synthesis for the reduction of unsaturated functional groups.

The catalytic activity of these complexes would need to be experimentally verified. Research in this area would involve screening the complexes for activity in various reactions, optimizing reaction conditions, and studying the reaction mechanisms to understand the role of the ligand in the catalytic cycle.

Supramolecular Assembly and Self-Organization in Metal-Ligand Systems

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent interactions. The design of ligands with specific geometric and electronic features can direct the self-assembly of metal ions and ligands into discrete, ordered supramolecular structures such as coordination cages, polygons, and polymers. nih.govnih.gov

The ligand 3-((4-Methylbenzyl)oxy)picolinaldehyde possesses structural elements that could facilitate its use in supramolecular assembly. The pyridyl-aldehyde moiety provides a well-defined coordination vector. The bulky 4-methylbenzyl group could play a crucial role in directing the self-organization process through steric interactions and potentially π-π stacking interactions between the aromatic rings.

By carefully selecting the metal ion with its preferred coordination geometry (e.g., square planar for Pd(II) or Pt(II), octahedral for Fe(II) or Co(II)), it might be possible to construct a variety of metallo-supramolecular architectures. For instance, the use of a metal ion that favors a 90-degree angle between ligands could lead to the formation of molecular squares. The study of these self-assembled systems often involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to characterize the resulting structures. The formation of these complex assemblies is often a dynamic process, and understanding the thermodynamics and kinetics of assembly is a key area of research. nih.gov

Information on "3-((4-Methylbenzyl)oxy)picolinaldehyde" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that there is insufficient specific information to generate a detailed article on the applications of the chemical compound “3-((4-Methylbenzyl)oxy)picolinaldehyde” as per the requested outline.

While general information on the synthesis and applications of picolinaldehydes and other aromatic aldehydes in organic chemistry is abundant, this general knowledge cannot be accurately and specifically attributed to "3-((4-Methylbenzyl)oxy)picolinaldehyde" without dedicated research on this particular molecule. Creating an article based on extrapolations from related compounds would be speculative and would not meet the required standards of scientific accuracy for the specific subject of the request.

This lack of information suggests that "3-((4-Methylbenzyl)oxy)picolinaldehyde" may be a novel or highly specialized compound with applications that are not yet described in the public domain, or it may be a research intermediate whose specific applications have not been a focus of published studies.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline for "3-((4-Methylbenzyl)oxy)picolinaldehyde" at this time.

Comprehensive Analytical and Spectroscopic Characterization Techniques for Structural Elucidation of 3 4 Methylbenzyl Oxy Picolinaldehyde and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. rsc.org This technique provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.

For 3-((4-Methylbenzyl)oxy)picolinaldehyde (C₁₄H₁₃NO₂), HRMS would confirm the molecular weight of 227.0946 g/mol . The high resolution distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions.

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic pattern of daughter ions is produced. The analysis of these fragments helps to piece together the molecular structure. For 3-((4-Methylbenzyl)oxy)picolinaldehyde, key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, leading to the formation of prominent fragment ions.

Table 1: Predicted HRMS Data for 3-((4-Methylbenzyl)oxy)picolinaldehyde

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₄H₁₄NO₂⁺ | 228.1019 |

| [M+Na]⁺ | C₁₄H₁₃NNaO₂⁺ | 250.0838 |

| [C₈H₉]⁺ | C₈H₉⁺ | 105.0699 |

| [C₆H₅NO₂]⁺ | C₆H₅NO₂⁺ | 123.0315 |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Advanced Nuclear Magnetic Resonance Spectroscopy (1D, 2D, and Solid-State NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution and the solid state. mdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-((4-Methylbenzyl)oxy)picolinaldehyde would exhibit distinct signals for each type of proton in the molecule. The aromatic protons on the picoline and benzyl (B1604629) rings would appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns revealing their substitution and coupling relationships. The aldehydic proton would be a singlet in the highly deshielded region (around δ 10.0 ppm). The benzylic methylene (B1212753) protons (-O-CH₂-) would appear as a singlet around δ 5.0-5.5 ppm, and the methyl protons of the tolyl group would be a singlet in the upfield region (around δ 2.4 ppm). rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aldehydic carbon would be observed at a very downfield chemical shift (around δ 190-200 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range. The benzylic methylene carbon would appear around δ 70 ppm, and the methyl carbon would be found in the upfield region (around δ 20-25 ppm). rsc.org

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the molecular structure.

COSY experiments would reveal the coupling relationships between adjacent protons, helping to assign the protons on the aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as linking the benzylic protons to the picolinyl ether oxygen and the benzyl ring. mdpi.com

Solid-State NMR (ssNMR): For the analysis of crystalline or amorphous solid samples, ssNMR is a powerful technique. rsc.orgorientjchem.org It provides information about the local structure, conformation, and dynamics of molecules in the solid state. While ssNMR spectra are generally broader than their solution-state counterparts, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra. researchgate.net For derivatives of 3-((4-Methylbenzyl)oxy)picolinaldehyde, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 3-((4-Methylbenzyl)oxy)picolinaldehyde in CDCl₃

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| Aldehyde (-CHO) | ~10.1 | ~192.0 |

| Pyridine (B92270) C2 | - | ~153.0 |

| Pyridine C3 | - | ~160.0 |

| Pyridine C4 | ~7.4 (d) | ~125.0 |

| Pyridine C5 | ~7.3 (dd) | ~120.0 |

| Pyridine C6 | ~8.5 (d) | ~150.0 |

| Methylene (-O-CH₂-) | ~5.2 (s) | ~70.0 |

| Benzyl C1' | - | ~135.0 |

| Benzyl C2'/C6' | ~7.3 (d) | ~128.0 |

| Benzyl C3'/C5' | ~7.2 (d) | ~129.5 |

| Benzyl C4' | - | ~138.0 |

| Methyl (-CH₃) | ~2.4 (s) | ~21.5 |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions. Coupling constants (J) are not included but would be critical for definitive assignment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. researchgate.net These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 3-((4-Methylbenzyl)oxy)picolinaldehyde would show characteristic absorption bands for its functional groups. A strong, sharp peak around 1700-1720 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. The C-O-C stretching of the ether linkage would likely appear in the region of 1250-1050 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic rings and the aldehyde would be seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹. masterorganicchemistry.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For 3-((4-Methylbenzyl)oxy)picolinaldehyde, the symmetric stretching of the aromatic rings would be expected to give strong Raman signals. The C=O stretch is also Raman active. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for 3-((4-Methylbenzyl)oxy)picolinaldehyde

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretch | ~1710 (strong) | ~1710 (moderate) |

| Aromatic (C=C) | Stretch | ~1600, ~1500, ~1450 | ~1600 (strong) |

| Ether (C-O-C) | Asymmetric Stretch | ~1250 | Weak |

| Ether (C-O-C) | Symmetric Stretch | Weak | ~1050 |

| Aromatic C-H | Stretch | ~3050 | ~3050 |

| Aliphatic C-H | Stretch | ~2950, ~2870 | ~2950, ~2870 |

X-ray Crystallography for Single-Crystal Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. This technique determines the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For 3-((4-Methylbenzyl)oxy)picolinaldehyde, a single-crystal X-ray structure would confirm the connectivity of the atoms, the planarity of the aromatic rings, and the conformation of the flexible ether linkage. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the packing of molecules in the solid state. This information is crucial for understanding the physical properties of the compound and for designing derivatives with specific solid-state properties. bldpharm.com While no crystal structure for the title compound is publicly available, the technique remains the gold standard for unambiguous structural elucidation of crystalline solids.

Computational Chemistry and Theoretical Investigations of 3 4 Methylbenzyl Oxy Picolinaldehyde

Electronic Structure and Molecular Orbital Theory (DFT, FMO)

The electronic structure of a molecule governs its chemical and physical properties. Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.govresearchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and energies. nih.gov For 3-((4-Methylbenzyl)oxy)picolinaldehyde, DFT calculations, often employing a hybrid functional like B3LYP with a suitable basis set (e.g., 6-31G**), can reveal the distribution of electrons and the nature of chemical bonds within the molecule. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of these electronic structure analyses. masterorganicchemistry.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Theoretical calculations for 3-((4-Methylbenzyl)oxy)picolinaldehyde would likely show that the HOMO is primarily localized on the electron-rich 4-methylbenzyl (tolyloxy) moiety, particularly the aromatic ring and the oxygen atom. Conversely, the LUMO is expected to be centered on the electron-deficient picolinaldehyde fragment, specifically the pyridine (B92270) ring and the aldehyde group. This distribution of frontier orbitals suggests that the tolyloxy group acts as the primary electron donor, while the picolinaldehyde portion serves as the electron acceptor.

Table 1: Calculated Frontier Molecular Orbital Energies and Properties for 3-((4-Methylbenzyl)oxy)picolinaldehyde

| Orbital | Energy (eV) | Major Contribution |

| HOMO | -6.25 | 4-Methylbenzyl ring, ether oxygen |

| LUMO | -1.89 | Picolinaldehyde ring, aldehyde group |

| HOMO-LUMO Gap | 4.36 | - |

Note: The data in this table is hypothetical and serves as a representative example of what would be expected from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.netnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and provide insights into the flexibility and dynamics of the molecule in different environments, such as in a solvent or in the solid state. researchgate.netresearchgate.net These simulations can reveal how the molecule transitions between different conformations and the timescales of these motions.

For 3-((4-Methylbenzyl)oxy)picolinaldehyde, key dihedral angles would be those defining the orientation of the 4-methylbenzyl group relative to the picolinaldehyde ring. The flexibility of the ether linkage allows for a wide range of conformations, which can be explored computationally to determine the most populated states.

Table 2: Predicted Low-Energy Conformations and Corresponding Dihedral Angles for 3-((4-Methylbenzyl)oxy)picolinaldehyde

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (Cpyridine-O-Cbenzyl-Cring) | Dihedral Angle 2 (O-Cbenzyl-Cring-Cmethyl) |

| 1 | 0.00 | ~180° | ~0° |

| 2 | 1.25 | ~90° | ~180° |

| 3 | 2.50 | ~-90° | ~0° |

Note: The data in this table is hypothetical and for illustrative purposes. The dihedral angles and energies represent plausible values for different stable or meta-stable conformations.

Prediction of Reactivity and Reaction Mechanism Pathways

Computational chemistry is a valuable tool for predicting the reactivity of a molecule and for elucidating potential reaction mechanisms. wustl.edu By analyzing the electronic structure, one can identify the most likely sites for electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) surface is a particularly useful tool for this purpose. The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating areas of negative potential (prone to electrophilic attack) and blue regions indicating areas of positive potential (prone to nucleophilic attack).

For 3-((4-Methylbenzyl)oxy)picolinaldehyde, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, making these sites susceptible to attack by electrophiles. Conversely, the aldehyde carbon and the hydrogen atom of the aldehyde group would exhibit a positive potential, marking them as sites for nucleophilic attack.

Furthermore, computational methods can be used to model reaction pathways and to calculate the activation energies for different potential reactions. This allows for the prediction of the most favorable reaction mechanism and the identification of key transition states and intermediates. For instance, the reactivity of the aldehyde group towards nucleophiles could be investigated by modeling its reaction with a model nucleophile.

Table 3: Predicted Reactivity Indices for 3-((4-Methylbenzyl)oxy)picolinaldehyde

| Atomic Site | Fukui Function (f- for electrophilic attack) | Fukui Function (f+ for nucleophilic attack) |

| Aldehyde Carbon | 0.02 | 0.25 |

| Aldehyde Oxygen | 0.18 | 0.05 |

| Pyridine Nitrogen | 0.15 | 0.03 |

Note: The data in this table is hypothetical and illustrates how reactivity indices can pinpoint the most reactive sites in a molecule.

Intermolecular Interactions and Non-Covalent Bonding Analysis

Non-covalent interactions play a crucial role in determining the physical properties of molecular solids and the binding of molecules to biological targets. nih.govnih.gov These interactions, although weaker than covalent bonds, are numerous and collectively have a significant impact on molecular recognition and self-assembly. nih.govcardiff.ac.uk Key non-covalent interactions include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. nih.govresearchgate.net

Computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to quantify the strength of these individual interactions and to dissect them into their fundamental components (electrostatic, exchange, induction, and dispersion). nih.gov This level of detail is invaluable for understanding the forces that drive molecular assembly.

Table 4: Calculated Intermolecular Interaction Energies for Dimers of 3-((4-Methylbenzyl)oxy)picolinaldehyde

| Dimer Configuration | Interaction Type | Interaction Energy (kcal/mol) |

| Head-to-tail | C-H···O hydrogen bond | -3.5 |

| Parallel-displaced | π-π stacking | -2.8 |

| T-shaped | π-π stacking | -2.1 |

Note: This table presents hypothetical interaction energies for plausible dimer configurations. The values are representative of typical non-covalent interaction strengths.

Future Directions and Emerging Research Avenues for 3 4 Methylbenzyl Oxy Picolinaldehyde

Development of Sustainable and Green Synthetic Routes

The future synthesis of 3-((4-Methylbenzyl)oxy)picolinaldehyde will likely prioritize environmentally benign methodologies over classical approaches, which often involve hazardous reagents and generate significant waste. researchgate.netresearchgate.net Green chemistry principles can be applied to various stages of its synthesis, from the choice of starting materials to the reaction conditions. biosynce.com

One promising avenue is the use of photocatalysis for the selective oxidation of the corresponding alcohol, 3-((4-methylbenzyl)oxy)pyridin-2-yl)methanol. Research on the TiO2-photocatalyzed oxidation of pyridinemethanol isomers to their respective aldehydes in aqueous solutions under ambient conditions provides a strong precedent. researchgate.net This method, utilizing artificial sunlight, offers an eco-friendly alternative to traditional heavy metal-based oxidants. researchgate.net

Microwave-assisted organic synthesis (MAOS) represents another key area for developing greener routes. nih.gov MAOS can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. nih.gov The synthesis of various pyridine (B92270) derivatives has been successfully achieved using microwave irradiation, suggesting its applicability to the etherification and oxidation steps required for producing 3-((4-Methylbenzyl)oxy)picolinaldehyde. nih.gov

Furthermore, the exploration of one-pot multicomponent reactions (MCRs) could offer an atom-economical and efficient pathway to this and related structures. mdpi.com MCRs combine multiple reactants in a single vessel to form a complex product, minimizing intermediate isolation steps and solvent usage. nih.govmdpi.com Designing an MCR that incorporates the picolinaldehyde and benzyl (B1604629) ether moieties in a single, streamlined process would be a significant advancement in the sustainable production of this class of compounds.

| Green Synthesis Approach | Potential Advantages for 3-((4-Methylbenzyl)oxy)picolinaldehyde | Related Research Precedent |

| Photocatalytic Oxidation | Use of renewable energy (sunlight), aqueous solvent, ambient conditions, avoidance of toxic metal oxidants. | TiO2-sacrificial photocatalysis for production of pyridinecarboxy aldehydes. researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions, lower energy consumption. | One-pot green synthesis of pyridine-2-carbaldehyde based chalcones. nih.govasianpubs.org |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures, rapid assembly of molecular complexity. | Four-component cascade reaction for synthesis of functionalized alkylbenzenes. acs.org |

Exploration of Novel Reactivity and Cascade Transformations

The aldehyde functional group of 3-((4-Methylbenzyl)oxy)picolinaldehyde is a versatile handle for a wide array of chemical transformations. Future research will undoubtedly focus on leveraging this reactivity in novel and efficient ways, particularly through the design of cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and resource utilization. wikipedia.org

One area of exploration is the participation of the picolinaldehyde moiety in organocatalyzed cascade sequences. For instance, synergistic catalysis strategies have been developed for the asymmetric direct addition of simple aldehydes to vinylpyridines, a process that could be adapted for 3-((4-Methylbenzyl)oxy)picolinaldehyde to generate chiral pyridine derivatives of potential pharmaceutical interest. nih.gov

Furthermore, the pyridine nitrogen atom can play a crucial role in directing or participating in cascade reactions. Pyridine-catalyzed four-component cascade reactions have been reported for the synthesis of functionalized chain alkylbenzenes and dihydroquinolinones. acs.org Investigating analogous transformations where 3-((4-Methylbenzyl)oxy)picolinaldehyde serves as a key building block could lead to the discovery of novel molecular scaffolds.

The development of cascade reactions initiated by the reaction of the aldehyde group, followed by cyclization or rearrangement involving the pyridine ring or the benzyl ether, is another fertile ground for research. Such transformations could be triggered by various stimuli, including light, heat, or a catalyst, leading to complex polycyclic structures from a relatively simple starting material. mdpi.comacs.org

| Cascade Reaction Type | Potential Application with 3-((4-Methylbenzyl)oxy)picolinaldehyde | Key Features |

| Organocatalytic Asymmetric Addition | Synthesis of chiral, non-racemic pyridine derivatives. | Enantioselective C-C bond formation. nih.gov |

| Multi-component Cascade | Rapid construction of complex molecules in a single pot. | High atom and step economy. mdpi.comacs.org |

| Photoredox-initiated Cycloaddition | Access to novel heterocyclic systems under mild conditions. | Use of visible light as a renewable energy source. acs.org |

| Rearrangement Cascades | Formation of complex polycyclic scaffolds. | Intramolecular bond reorganization. |

Integration into Advanced Catalytic Systems

The pyridine nitrogen and the aldehyde oxygen of 3-((4-Methylbenzyl)oxy)picolinaldehyde provide excellent coordination sites for metal ions, making it an attractive candidate for the development of novel ligands and catalysts. The electronic properties of the pyridine ring, modulated by the 3-oxybenzyl substituent, can be fine-tuned to influence the activity and selectivity of a coordinated metal center.

Future research could involve the synthesis of Schiff base ligands through the condensation of 3-((4-Methylbenzyl)oxy)picolinaldehyde with various primary amines. wikipedia.org These iminopyridine ligands can form stable complexes with a wide range of transition metals, and these complexes could be screened for catalytic activity in various organic transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions. wikipedia.org Palladium(II) complexes with pyridine derivatives, for example, have shown efficacy as catalysts for the reduction of aromatic nitro compounds. researchgate.net

The development of N-heterocyclic carbene (NHC) catalysts derived from pyridinium (B92312) salts is another exciting direction. Research has demonstrated the use of NHC catalysis in deaminative cross-coupling reactions of aldehydes with redox-active pyridinium salts. rsc.org 3-((4-Methylbenzyl)oxy)picolinaldehyde could serve as a precursor to novel pyridinium salts, which could then be converted into NHCs for a variety of catalytic applications.

Furthermore, the incorporation of this scaffold into metal-organic frameworks (MOFs) could lead to new heterogeneous catalysts. The pyridine and aldehyde functionalities can act as linkers to construct porous, crystalline materials with well-defined active sites. chemicalbook.com Such MOF-based catalysts would offer the advantages of high stability, easy separation, and recyclability.

Design and Synthesis of Functional Materials Incorporating the Scaffold

The unique electronic and structural features of the 3-((4-Methylbenzyl)oxy)picolinaldehyde scaffold make it a promising building block for the design of novel functional materials. The combination of a polar pyridine-aldehyde head group and a more nonpolar methylbenzyl tail suggests potential applications in areas where molecular organization and interfacial properties are important.

One potential application is in the development of organic light-emitting diodes (OLEDs). Pyrene-pyridine integrated materials have been investigated as hole-transporting materials in OLEDs, demonstrating that the pyridine moiety can play a crucial role in device performance. acs.org The specific substitution pattern of 3-((4-Methylbenzyl)oxy)picolinaldehyde could be exploited to tune the electronic properties and morphology of thin films for optoelectronic applications.

The ability of the aldehyde group to react with various nucleophiles can be utilized to graft this molecule onto polymer surfaces or nanoparticles, thereby modifying their properties. For instance, 4-pyridinecarboxaldehyde (B46228) has been used to immobilize antibodies onto polymer films for biosensor applications and to synthesize chitosan (B1678972) derivatives for corrosion inhibition. chemicalbook.com Similar strategies could be employed with 3-((4-Methylbenzyl)oxy)picolinaldehyde to create functionalized surfaces with tailored chemical and physical properties.

Moreover, the pyridine-2,6-dicarboxamide scaffold, a close relative of the picolinaldehyde structure, has been exploited in the design of sensors and coordination polymers. researchgate.net By converting the aldehyde group of 3-((4-Methylbenzyl)oxy)picolinaldehyde into other functional groups, such as carboxylic acids or amides, a wide range of new functional materials with applications in sensing, separation, and catalysis could be accessed.

| Material Application | Rationale for using 3-((4-Methylbenzyl)oxy)picolinaldehyde | Potential Research Focus |

| Organic Electronics (e.g., OLEDs) | Pyridine moiety can influence charge transport properties. | Synthesis of derivatives and evaluation of their performance in electronic devices. acs.org |

| Surface Functionalization | Aldehyde group allows for covalent attachment to surfaces. | Creation of biosensors, anticorrosion coatings, or modified nanoparticles. chemicalbook.com |

| Supramolecular Assemblies | Potential for self-assembly through hydrogen bonding and π-π stacking. | Development of gels, liquid crystals, or other organized structures. |

| Biodegradable Polymers | Incorporation of the pyridine unit can influence degradation rates and properties. | Synthesis of novel biodegradable materials for packaging or biomedical use. biosynce.com |

Q & A

Q. What are the common synthetic routes for 3-((4-Methylbenzyl)oxy)picolinaldehyde, and what reaction conditions are optimal?

The synthesis typically involves coupling a picolinaldehyde precursor with 4-methylbenzyl alcohol under dehydrating conditions. For example, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can facilitate esterification or ether formation. A Pd-catalyzed cross-coupling approach, similar to methods used for quinoline derivatives, may also be applicable. Reaction optimization should focus on solvent choice (e.g., DMF for Pd catalysis), temperature control (60–100°C), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing 3-((4-Methylbenzyl)oxy)picolinaldehyde, and what key spectral data should be observed?

- ¹³C NMR : Expect signals for the aldehyde carbon (~190–192 ppm), aromatic carbons (120–150 ppm), and methyl groups (19–26 ppm) .

- HRMS : The molecular ion [M+H]⁺ should match the calculated mass (e.g., C₂₀H₂₅N₂OSi⁺: 337.1736) with <1 ppm error .

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde group, while ether (C-O-C) stretches appear near 1250 cm⁻¹ .

Q. What are the primary biological targets or pathways influenced by this compound based on structural analogs?

Structural analogs, such as benzoic acid derivatives with methylbenzyl ether groups, interact with enzymes (e.g., cyclooxygenases) and receptors involved in inflammation and cancer pathways. For example, 3-[(4-Methylbenzyl)oxy]benzoic acid modulates NF-κB signaling, suggesting potential anti-inflammatory or antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of 3-((4-Methylbenzyl)oxy)picolinaldehyde?

SAR studies should systematically vary substituents on the picolinaldehyde core and benzyloxy group. For instance:

- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity at the aldehyde site.

- Modify the methyl group on the benzyl moiety to assess steric effects. Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity. Analogous studies on thiazolidine derivatives show that ring modifications significantly alter target binding .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Orthogonal Assays : Validate activity using multiple assays (e.g., ELISA for enzyme inhibition and Western blot for pathway analysis).

- Purity Verification : Confirm compound integrity via HRMS and HPLC to rule out degradation products .

- Condition Optimization : Test activity under varying pH, temperature, and solvent conditions to identify confounding factors .

Q. How can computational chemistry methods be integrated to predict interactions between this compound and potential biological targets?

Molecular docking (e.g., AutoDock Vina) can model binding poses with targets like COX-2 or estrogen receptors. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. PubChem-derived structural data (e.g., Canonical SMILES) provide input for in silico studies .

Q. What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution techniques are applicable?

Chirality may arise at the benzyloxy linkage or aldehyde oxidation state. Techniques include:

- Chiral Chromatography : Use columns with amylose/cellulose-based stationary phases.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed steps to favor enantioselective coupling .

- Circular Dichroism (CD) : Monitor enantiomeric excess by comparing CD spectra to known standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.